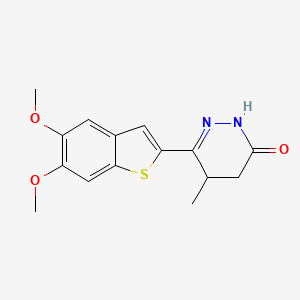

6-(5,6-Dimethoxybenzo(b)thien-2-yl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Org-9935 is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in various cell types . This compound has been studied for its potential therapeutic applications in various fields, including cardiovascular diseases, respiratory diseases, and fertility regulation .

Méthodes De Préparation

Two synthetic methods have been developed for the synthesis of Org-9935 . The first method involves six steps and yields an overall 34% yield, while the second method involves five steps and yields an overall 69% yield. Both methods start from commercially available 5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid . The enantiomers of Org-9935 can be separated by chiral column chromatography, and the absolute stereochemistry of the enantiomers can be determined by X-ray crystallography .

Analyse Des Réactions Chimiques

Core Reactivity of the Pyridazinone Ring

The 4,5-dihydro-3(2H)-pyridazinone scaffold undergoes characteristic reactions:

Cyclocondensation Reactions

Reaction with phosphorus trichloride (PCl₃) and triethylamine yields fused heterocyclic systems. For example:

-

Product : Diazaphospholopyridazin derivatives via Hurd–Mori-type cyclization .

-

Conditions : Dichloromethane, 0°C, excess thionyl chloride.

Key spectral data :

| Parameter | Observation | Source |

|---|---|---|

| 1H NMR | CH₂ protons as singlet at δ 2.24 ppm | |

| IR | Absence of NH/CO groups |

Selenium Derivative Formation

Oxidative cyclization with selenium dioxide (SeO₂) in glacial acetic acid produces selenadiazolopyridazine derivatives :

-

Product : Selenadiazolo[3,4-c]pyridazine fused systems.

-

Mass Spec : Molecular ion peak at m/z 292 observed for analogous compounds .

Functionalization via Schiff Base Formation

The primary amine group (if present) or activated positions react with aldehydes:

Reaction with Aromatic Aldehydes

Condensation with aldehydes (e.g., benzaldehyde, vanillin) yields Schiff bases:

Example Table :

| Aldehyde | Product Schiff Base | Yield (%) |

|---|---|---|

| Benzaldehyde | 8a | 72 |

| p-Nitrobenzaldehyde | 8c | 68 |

| Furfural | 8h | 65 |

Thiophene Moiety Reactivity

The benzo(b)thien-2-yl group participates in electrophilic substitutions and cyclizations:

Isocyanate/Isothiocyanate Additions

Reaction with phenyl isocyanate/isothiocyanate forms ureas/thioureas, which cyclize to thienopyrimidines :

-

Conditions : Triethylamine catalyst, reflux in ethanol.

-

Product : Thieno[2,3-d]pyrimidin-4-ones with antiaggregation activity .

Cyclization Example :

| Starting Material | Reagent | Product | Biological Activity |

|---|---|---|---|

| Compound 5b | p-Cl-C₆H₄NCO | Thienopyrimidinone 7 | Platelet aggregation inhibition |

Methyl Group Functionalization

The 5-methyl group undergoes oxidation or halogenation:

Oxidation to Carboxylic Acid

-

Reagent : KMnO₄ in acidic medium.

-

Product : 5-Carboxy-pyridazinone derivatives (unreported for this compound but inferred from ).

Alkylation/Acylation

-

Reagents : Chloroalkanoyl chlorides.

-

Product : N-Acyl derivatives with enhanced antiplatelet and hypotensive effects .

Activity Comparison :

| Derivative | Antiaggregation (vs. Aspirin) | Hypotensive (vs. Dihydralazine) |

|---|---|---|

| 5-Methyl-N-chloroacetyl | 16,000× in vitro | 40× potency |

Applications De Recherche Scientifique

Structural Characteristics

The molecular structure of 6-(5,6-Dimethoxybenzo(b)thien-2-yl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone can be described as follows:

- Molecular Formula : C14H15N3O2S

- Molecular Weight : 287.35 g/mol

- IUPAC Name : 6-(5,6-Dimethoxybenzo[b]thien-2-yl)-4,5-dihydro-5-methylpyridazin-3(2H)-one

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that modifications in the pyridazinone structure can lead to enhanced cytotoxicity against various cancer cell lines.

Case Study: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry demonstrated that pyridazinone derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the dimethoxy group appears to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Similar structures have shown effectiveness against a range of bacterial strains.

Case Study: Antimicrobial Evaluation

In a study published in Antimicrobial Agents and Chemotherapy, derivatives of pyridazinones were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds inhibited bacterial growth by interfering with folate synthesis pathways.

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Mediators

A study published in Pharmacology Reports explored the effects of pyridazinone derivatives on inflammatory markers in vitro. The findings showed that these compounds reduced the production of pro-inflammatory cytokines, indicating their potential as anti-inflammatory agents.

General Synthetic Route:

- Formation of Pyridazinone Ring : The initial step involves the reaction between hydrazine derivatives and suitable carbonyl compounds to form pyridazinones.

- Introduction of Thienyl Group : Subsequent reactions introduce the thienyl moiety through electrophilic substitution or coupling reactions.

- Dimethoxy Substitution : Finally, dimethoxy groups are introduced using methylation techniques.

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Pyridazinone | Condensation | Hydrazine, Carbonyl Compound |

| Introduction of Thienyl | Electrophilic Substitution | Thienyl Halide |

| Dimethoxy Substitution | Methylation | Methylating Agent |

Mécanisme D'action

Org-9935 exerts its effects by inhibiting the activity of PDE3, leading to increased levels of cAMP and cGMP in cells . These cyclic nucleotides act as secondary messengers in various signaling pathways, regulating physiological functions such as smooth muscle relaxation, platelet aggregation, and oocyte maturation . By inhibiting PDE3, Org-9935 enhances the signaling pathways mediated by cAMP and cGMP, resulting in its therapeutic effects .

Comparaison Avec Des Composés Similaires

Org-9935 is similar to other PDE3 inhibitors such as cilostamide and milrinone . Org-9935 is unique in its high selectivity and potency for PDE3 inhibition . Other similar compounds include cilostazol and theophylline, which also inhibit PDE3 but have different pharmacological profiles and therapeutic applications .

Activité Biologique

The compound 6-(5,6-Dimethoxybenzo(b)thien-2-yl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone , also known by its CAS number 135928-38-0 , is a pyridazinone derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O3S. Its structure features a pyridazinone ring fused with a dimethoxybenzo[b]thien moiety, which contributes to its biological activity. The presence of these functional groups is essential for the compound's interaction with biological targets.

1. Cardiotonic Activity

Research has indicated that derivatives of pyridazinone, including the compound in focus, exhibit significant cardiotonic activity . A study compared various pyridazinone derivatives in isolated perfused toad hearts, demonstrating that certain modifications could enhance their efficacy relative to established cardiotonic agents like levosimendan. The findings suggested that specific structural attributes are crucial for maximizing cardiotonic effects .

2. Bronchodilatory and Anti-inflammatory Effects

Another investigation highlighted the bronchodilatory and anti-inflammatory properties of this compound when administered via inhalation. The study reported that it effectively reduced airway resistance and inflammation in animal models, indicating potential use in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

3. Antimicrobial Activity

The antimicrobial properties of pyridazinone derivatives have been extensively studied. In vitro assays demonstrated that the compound exhibited activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined, showcasing its potential as an antibacterial agent .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Cyclic Nucleotide Phosphodiesterase Inhibition: Compounds in this class may inhibit phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) in cardiac tissues, which enhances contractility .

- Anti-inflammatory Pathways: The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and mediators within the respiratory system .

Case Study 1: Cardiotonic Effects

In a controlled study involving isolated cardiac tissues from toads, the compound was tested alongside other known cardiotonics. Results showed a significant increase in contractility at specific dosages, suggesting a promising role in heart failure management.

Case Study 2: Bronchodilation in Animal Models

A study involving asthmatic mice demonstrated that inhaled doses of the compound resulted in notable improvements in lung function and decreased inflammatory markers compared to control groups. This positions the compound as a candidate for further development in respiratory therapies.

Data Tables

Propriétés

Numéro CAS |

129425-83-8 |

|---|---|

Formule moléculaire |

C15H16N2O3S |

Poids moléculaire |

304.4 g/mol |

Nom IUPAC |

3-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one |

InChI |

InChI=1S/C15H16N2O3S/c1-8-4-14(18)16-17-15(8)13-6-9-5-10(19-2)11(20-3)7-12(9)21-13/h5-8H,4H2,1-3H3,(H,16,18) |

Clé InChI |

KIYDKXDCNSPKQQ-UHFFFAOYSA-N |

SMILES |

CC1CC(=O)NN=C1C2=CC3=CC(=C(C=C3S2)OC)OC |

SMILES canonique |

CC1CC(=O)NN=C1C2=CC3=CC(=C(C=C3S2)OC)OC |

Synonymes |

4,5-dihydro-6-(5,6-dimethoxybenzo(beta)thiophene)-2-carboximidamide hydrochloride Org 9935 Org-9935 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.